molecular formula C10H7F7N2O5 B2843627 2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid) CAS No. 2309460-72-6

2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid)

Cat. No.: B2843627
CAS No.: 2309460-72-6
M. Wt: 368.164
InChI Key: MJGBEKRZXLQWMU-UHFFFAOYSA-N
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Description

2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid) is a compound with significant interest in the field of organic chemistry. It is known for its unique structural features and reactivity, making it a valuable intermediate in various chemical syntheses. The compound is often used in research and industrial applications due to its ability to undergo a variety of chemical reactions.

Scientific Research Applications

2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid) has numerous applications in scientific research, including:

Safety and Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. The hazard statements associated with it are H302, H315, H319, H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, P501 .

Future Directions

Fluoropyridines have interesting and unusual physical, chemical and biological properties owing to the presence of the strong electron-withdrawing substituent(s) in the aromatic ring . They present a special interest as potential imaging agents for various biological applications . The interest toward development of fluorinated chemicals has been steadily increased .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid) typically involves the reaction of 2-amino-4-fluoropyridine with appropriate aldehyde and acid reagents under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol, with the addition of a catalyst to facilitate the reaction. The reaction mixture is then purified using techniques such as column chromatography to isolate the desired product .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized reaction conditions to maximize yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the synthesis process. Quality control measures, including spectroscopic analysis and chromatography, are employed to ensure the consistency and quality of the final product .

Chemical Reactions Analysis

Types of Reactions

2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid) can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, appropriate solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted pyridine derivatives .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-amino-4-fluoropyridine-3-carbaldehyde,bis(trifluoroaceticacid) is unique due to the presence of the fluorine atom, which imparts distinct electronic and steric properties. This makes the compound particularly useful in reactions where fluorine’s influence can enhance reactivity or selectivity. Additionally, the combination of the amino and aldehyde groups provides versatile functional sites for further chemical modifications .

Properties

IUPAC Name

2-amino-4-fluoropyridine-3-carbaldehyde;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5FN2O.2C2HF3O2/c7-5-1-2-9-6(8)4(5)3-10;2*3-2(4,5)1(6)7/h1-3H,(H2,8,9);2*(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJGBEKRZXLQWMU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(C(=C1F)C=O)N.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7F7N2O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

368.16 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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